molecular formula C9H10ClNO2S2 B2761935 Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride CAS No. 2248322-44-1

Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride

Cat. No.: B2761935
CAS No.: 2248322-44-1
M. Wt: 263.75
InChI Key: AIUZGVNSCADIAA-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride is a fused heterocyclic compound featuring a thieno[3,2-b]thiophene core. Key structural attributes include:

  • Core structure: A bicyclic system comprising two fused thiophene rings, enhancing π-conjugation and stability compared to monocyclic thiophenes.
  • Substituents: A methyl ester group at position 2. An aminomethyl (-CH2NH2) group at position 5, protonated as a hydrochloride salt.
  • Molecular formula: C7H9ClNO2S (CID 11457938).
  • Applications: Primarily utilized as a synthetic building block for organic semiconductors, pharmaceuticals, or liquid crystals due to its reactive amine and ester functionalities.

Properties

IUPAC Name

methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2.ClH/c1-12-9(11)8-3-7-6(14-8)2-5(4-10)13-7;/h2-3H,4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUZGVNSCADIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(S2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride can be achieved through several methods. . This reaction typically requires the presence of a base and is carried out under reflux conditions.

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is also performed under reflux conditions and results in the formation of thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its structural analogs:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
Methyl 5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride Thieno[3,2-b]thiophene 5-(aminomethyl), 2-(methyl ester) hydrochloride C7H9ClNO2S Building block for organic synthesis; potential amine-reactive intermediate
5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride Thiophene 5-(methylaminomethyl), 2-carboxylic acid hydrochloride C7H10ClNO2S Simpler monocyclic structure; possible pharmaceutical intermediate (e.g., opioid derivatives)
5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates Thieno[3,2-b]thiophene 5-aryl, 3-hydroxy, 2-methyl ester Varies (e.g., C14H12O3S2) Enhanced π-conjugation for organic semiconductors; synthesized via Fiesselmann thiophene synthesis
4-(Octyloxy)phenyl 5-(octyloxy)thieno[3,2-b]thiophene-2-carboxylate Thieno[3,2-b]thiophene 4- and 5-octyloxy phenyl esters C28H38O4S2 Exhibits Smectic C (SmC) and Nematic (N) liquid crystalline phases
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate Thieno[3,2-b]thiophene 5-chlorosulfonyl, 2-methyl ester C9H7ClO4S2 Reactive sulfonyl chloride for sulfonamide synthesis

Key Observations

Core Complexity: The thieno[3,2-b]thiophene core in the target compound provides greater rigidity and electronic delocalization compared to monocyclic thiophenes (e.g., ). Benzo[b]thiophene analogs (e.g., Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate, similarity score 0.84 in ) share fused-ring systems but lack sulfur atoms, altering electronic properties.

Substituent Impact: Aminomethyl group: Enhances nucleophilicity for further functionalization (e.g., amidation, Schiff base formation), distinguishing it from non-amine derivatives like chlorosulfonyl or hydroxyl analogs. Alkoxy chains: In liquid crystal derivatives (), long alkyl chains promote mesophase stability, whereas the target compound’s aminomethyl group may limit such behavior.

Synthetic Utility: The Fiesselmann synthesis () is a common route for aryl-substituted thienothiophenes, but the target compound likely requires specialized steps (e.g., reductive amination) to introduce the aminomethyl group. Chlorosulfonyl derivatives () are precursors for sulfonamides, whereas the target compound’s amine group enables peptide coupling or urea formation.

Biological Activity

Methyl 5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride is a compound of interest due to its unique structural features derived from the thieno[3,2-b]thiophene framework. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C8H8ClN O2S2
  • Molecular Weight : 223.74 g/mol
  • CAS Number : 37882-75-0

The thieno[3,2-b]thiophene moiety contributes to the compound's electronic properties, which are crucial for its biological activity.

Anticancer Properties

Several studies have explored the anticancer potential of thieno[3,2-b]thiophene derivatives. For instance, a study highlighted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Apoptosis induction
A549 (Lung Cancer)7.8Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)12.4Inhibition of mitochondrial function

Neuroprotective Effects

Research indicates that methyl 5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride may also possess neuroprotective properties. A study investigated its effects on neuronal cell lines exposed to oxidative stress. The results showed that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability.

Treatment ROS Level Reduction (%) Cell Viability (%)
Control-100
Compound Treatment (10 µM)4585
Compound Treatment (20 µM)6090

Antimicrobial Activity

In addition to anticancer and neuroprotective effects, the compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Activity in vivo

A preclinical study involving mice bearing xenograft tumors showed that administration of methyl 5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride led to a significant reduction in tumor volume compared to controls. The treatment resulted in a tumor growth inhibition rate of approximately 70%.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, the compound was administered to assess its neuroprotective effects. Results indicated that treated animals exhibited improved motor function and reduced dopaminergic neuron loss compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via the Fiesselmann thiophene synthesis , involving reactions between aryl-substituted 3-chlorothiophene-2-carboxylates and methyl thioglycolate in the presence of a base . Key parameters include:

  • Base selection (e.g., KOH vs. NaH) to control reaction kinetics.
  • Temperature optimization (e.g., reflux vs. room temperature) to minimize side products.
  • Purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity .
    • Yield variations (50–85%) are often attributed to steric effects of substituents on the aryl ring .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for verifying the thieno[3,2-b]thiophene core and aminomethyl side chain. Key signals include:

  • δ 6.8–7.2 ppm (thiophene protons) and δ 3.8 ppm (methoxy group) .
    • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 3.1–3.6° deviations from planarity in similar esters) .
    • IR spectroscopy : Confirms functional groups via C=O (1700–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based substrates .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors (e.g., IC₅₀ values) .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity and scalability of thieno[3,2-b]thiophene core formation during synthesis?

  • Regioselectivity control :

  • Use electron-withdrawing substituents on the aryl ring to direct cyclization .
  • Modify solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
    • Scalability strategies :
  • Replace batch reactors with flow chemistry for better heat and mass transfer .
  • Optimize catalyst loading (e.g., 0.5–1.0 mol% Pd for cross-coupling steps) to reduce costs .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Orthogonal assays : Validate binding results using SPR and ITC to rule out false positives .
  • Purity verification : HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Dose-response analysis : Test activity across a wide concentration range (nM–μM) to identify non-specific effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets in kinases) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to design analogs .

Q. What strategies enhance the stability of this compound under physiological conditions for in vivo studies?

  • pH adjustments : Formulate with buffers (e.g., phosphate-buffered saline) to prevent hydrolysis of the ester group .
  • Prodrug design : Replace the methyl ester with a tert-butyl ester to improve metabolic stability .
  • Encapsulation : Use liposomes or PEGylated nanoparticles to prolong circulation time .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed methods .
  • Structural analogs (e.g., ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate) provide insights into reactivity and applications .

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